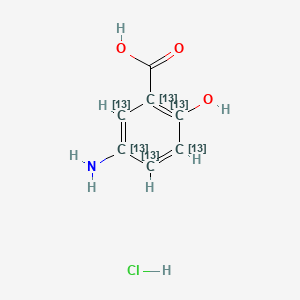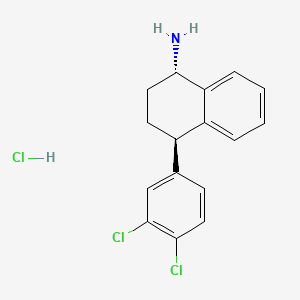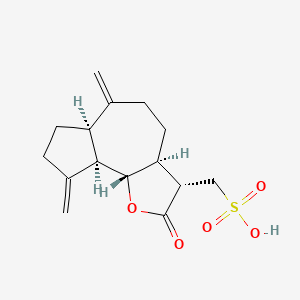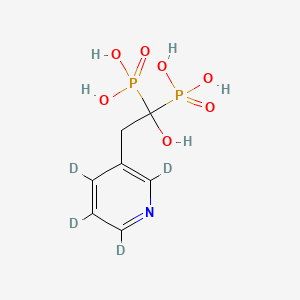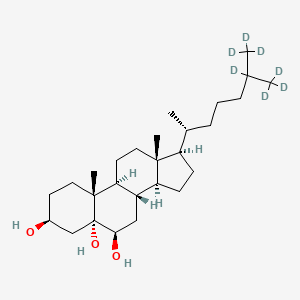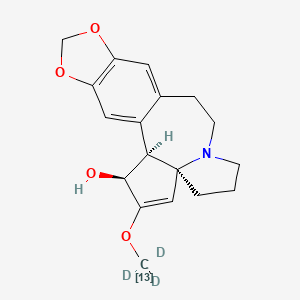
Cephalotaxine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalotaxine-13C,d3 is a synthetic compound that is used for a variety of scientific research applications. It is a derivative of the alkaloid cephalotaxine, which is found in the leaves of certain coniferous trees such as the Taxus genus. Cephalotaxine-13C,d3 is a stable isotope of cephalotaxine, meaning that it is composed of 13C and d3 atoms instead of the traditional 12C and d2 atoms. This makes it an ideal compound for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cephalotaxine-13C,d3 is an ideal compound for a variety of scientific research applications. The compound is used in drug metabolism studies, where it is used to label and track the metabolism of drugs in vivo. It is also used in pharmacokinetic studies, where it is used to determine the absorption, distribution, metabolism, and excretion of drugs in vivo. Additionally, the compound is used in drug discovery studies, where it is used to identify and characterize novel drug targets.
Wirkmechanismus
The mechanism of action of Cephalotaxine-13C,d3 is still not fully understood. However, it is believed that the 13C and d3 atoms of the compound interact with enzymes in the body, allowing them to bind to and metabolize drugs more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cephalotaxine-13C,d3 are not yet fully understood. However, the compound is believed to have a number of beneficial effects on the body, including increased drug metabolism, improved drug absorption, and improved drug distribution. Additionally, the compound is believed to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cephalotaxine-13C,d3 for lab experiments is its stability. The compound is highly stable, making it ideal for long-term storage and experimentation. Additionally, the compound is relatively easy to synthesize, making it cost-effective for researchers. However, the compound is not suitable for all experiments, as it is not compatible with certain solvents and other compounds.
Zukünftige Richtungen
There are a number of potential future directions for Cephalotaxine-13C,d3 research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into its mechanism of action and its compatibility with other compounds and solvents could lead to new and improved uses for the compound. Finally, further research into its potential anti-inflammatory and anti-cancer properties could lead to the development of new and improved treatments for these conditions.
Synthesemethoden
The synthesis of Cephalotaxine-13C,d3 is a relatively simple process. It begins with the reaction of the cephalotaxine alkaloid with a 13C-labeled form of an acid, usually trifluoroacetic acid. This reaction produces a 13C-labeled cephalotaxine derivative, which is then reacted with d3-labeled form of an amine, usually trimethylamine. This reaction produces the desired Cephalotaxine-13C,d3 compound.
Eigenschaften
IUPAC Name |
(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-FUIWZRSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

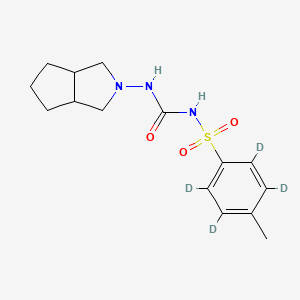



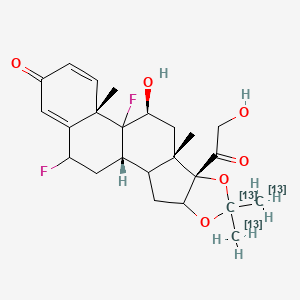
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
